molecular formula C11H9NO3 B1309432 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid CAS No. 21298-80-6

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Cat. No. B1309432
CAS RN: 21298-80-6
M. Wt: 203.19 g/mol
InChI Key: UXVHMJOEWPQFFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-oxoquinoline derivatives involves multiple steps, including alkylation and hydrolysis. For instance, the synthesis of 2-oxoquinoline-1-alkanoic acids involves alkylation of the appropriate 2-oxoquinoline intermediates with a halo ester, followed by hydrolysis of the intermediate esters . Another example includes the synthesis of alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates starting from 2-oxo-quinoline carboxylic acid, which

Scientific Research Applications

1. Synthesis, Spectroscopic, and Thermal Analyses

  • Summary of Application: The compound 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized using a triethylamine-mediated O-acylation reaction. This methodology is notable for its clean reaction profile and straightforward procedure .
  • Methods of Application: The reaction was carried out between 8-hydroxyquinolin-2 (1 H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature .
  • Results or Outcomes: The 2-oxoquinoline derivative was characterized using spectroscopic, spectrometric, and thermal analyses, enabling a comprehensive understanding of its molecular structure and thermal properties .

2. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives

  • Summary of Application: A method based on Cu-catalyzed [2+3] cycloaddition (Huisgen-Meldal-Sharpless reaction) was developed to tether 3,3’- ( (4- (prop-2-yn-1-yloxy)phenyl)methylene) bis (4-hydroxyquinolin-2 (1 H)-ones) with 4-azido-2-quinolones .
  • Methods of Application: This methodology allowed attaching three quinolone molecules via a triazole linker .
  • Results or Outcomes: The products showed anti-proliferative activity. Compound 8g was the most active one, achieving IC 50 = 1.2 ± 0.2 µM and 1.4 ± 0.2 µM against MCF-7 and Panc-1 cell lines, respectively .

3. Anticancer Agents

  • Summary of Application: Quinolone derivatives have been widely used in medicinal chemistry due to their unique structure, which exhibits a variety of pharmacological activities , especially antibacterial and anti-cancer , with a promising role in the improvement of anti-cancer drug resistance .
  • Methods of Application: A mild and versatile method based on Cu-catalyzed [2+3] cycloaddition (Huisgen-Meldal-Sharpless reaction) was developed to tether 3,3’- ( (4- (prop-2-yn-1-yloxy)phenyl)methylene) bis (4-hydroxyquinolin-2 (1 H )-ones) with 4-azido-2-quinolones in good yields .
  • Results or Outcomes: The products are interesting precursors for their anti-proliferative activity. Compound 8g was the most active one, achieving IC 50 = 1.2 ± 0.2 µM and 1.4 ± 0.2 µM against MCF-7 and Panc-1 cell lines, respectively .

4. Nonnarcotic Analgesics

  • Summary of Application: The 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro- and 1-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carb-oxylic acids (19 and 30 respectively) exceed the specific activity of the nonnarcotic analgesics Diclofenac and Ketorolac and only fall a little short of Tramadol .
  • Methods of Application: The synthesis of these compounds is not specified in the source .
  • Results or Outcomes: These compounds have shown promising results as nonnarcotic analgesics .

5. Antimicrobial Agents

  • Summary of Application: Quinolone derivatives have been widely used in medicinal chemistry due to their unique structure, which exhibits a variety of pharmacological activities , especially antibacterial .
  • Methods of Application: The synthesis of these compounds is not specified in the source .
  • Results or Outcomes: These compounds have shown promising results as antibacterial agents .

6. Inhibition of Key Receptor Tyrosine Kinases

  • Summary of Application: Quinolin-2 (1 H )-one-based anticancer agents have recently emerged as promising and effective leader structures for inhibition of key receptor tyrosine kinases (RTKs) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .
  • Methods of Application: The synthesis of these compounds is not specified in the source .
  • Results or Outcomes: These compounds have shown promising results as inhibitors of key receptor tyrosine kinases .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-oxo-1H-quinolin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVHMJOEWPQFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406164
Record name 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

CAS RN

21298-80-6
Record name 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

150 g (0.57 mol) of 3-acetyloxy-5-oxo-5-phenylamino-2-pentenoic acid are poured in small portions while stirring into 500 ml of 95-97% sulphuric acid, and the reaction medium is then heated to 100° C. for 2 h. After being cooled, this solution is poured into a mixture of 1 kg of ice and 500 ml of water while stirring. The solid thereby obtained is drained. It is washed with 3 times 100 ml of water and dried for 8 h at 60° C. 60.5 g (52%) of 2-oxo-1,2-dihydro-4-quinolineacetic acid, melting point 213°-215° C., are obtained.
Name
3-acetyloxy-5-oxo-5-phenylamino-2-pentenoic acid
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Reactant of Route 2
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Reactant of Route 3
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2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Reactant of Route 4
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Reactant of Route 5
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Reactant of Route 6
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Citations

For This Compound
1
Citations
I Akritopoulou-Zanze, A Whitehead, JE Waters… - Organic …, 2007 - ACS Publications
We report a new methodology for the construction of novel and uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives by combining the Ugi multicomponent reaction with [2+2] …
Number of citations: 52 pubs.acs.org

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